

Spectroscopic Analysis of 4-Cyano-3-methylisoquinoline: A Comparative Guide

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Compound of Interest

Compound Name: 4-Cyano-3-methylisoquinoline

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For researchers and professionals in the field of drug development and chemical synthesis, access to comprehensive spectroscopic data is crucial for the identification, characterization, and quality control of novel compounds. This guide aims to provide a comparative overview of the spectroscopic data for **4-Cyano-3-methylisoquinoline**. However, despite a thorough search of available scientific literature and databases, detailed experimental spectroscopic data (NMR and Mass Spectrometry) for **4-Cyano-3-methylisoquinoline** could not be located.

As an alternative, this guide presents the available spectroscopic data for a structurally related compound, 3-methylisoquinoline, to serve as a valuable point of reference. The methodologies provided herein are general protocols applicable to the analysis of such heterocyclic compounds.

Comparative Spectroscopic Data

While specific data for **4-Cyano-3-methylisoquinoline** is not available, the data for 3-methylisoquinoline provides a baseline for understanding the spectral characteristics of the core isoquinoline scaffold.

Table 1: Spectroscopic Data for 3-Methylisoguinoline



Data Type	Parameter	Value	Source
¹H NMR	Chemical Shift (δ)	Data available in various deuterated solvents.	PubChem CID: 14306[1]
¹³ C NMR	Chemical Shift (δ)	Data available.	PubChem CID: 14306[1]
Mass Spec	Molecular Weight	143.19 g/mol	PubChem CID: 14306[1]
Mass Spectrum (GC-MS)	Principal peaks at m/z 143, 115, 116.	PubChem CID: 14306[1]	

Note: For detailed peak assignments and coupling constants for 3-methylisoquinoline, it is recommended to consult the primary literature and spectral databases.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and Mass Spectrometry data for small organic molecules like isoquinoline derivatives. The specific parameters may require optimization based on the instrument and the specific properties of the compound being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
 - Transfer the solution to a 5 mm NMR tube.
 - Ensure the sample is free of particulate matter.
- ¹H NMR Acquisition:
 - The sample is placed in a high-field NMR spectrometer (e.g., 400 or 500 MHz).



- A standard proton NMR experiment is performed to acquire the spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width.
- ¹³C NMR Acquisition:
 - A carbon NMR experiment is performed on the same sample.
 - Due to the lower natural abundance of ¹³C, a greater number of scans is typically required to achieve a good signal-to-noise ratio.
 - Proton decoupling techniques (e.g., broadband decoupling) are commonly employed to simplify the spectrum and enhance signal intensity.

Mass Spectrometry (MS)

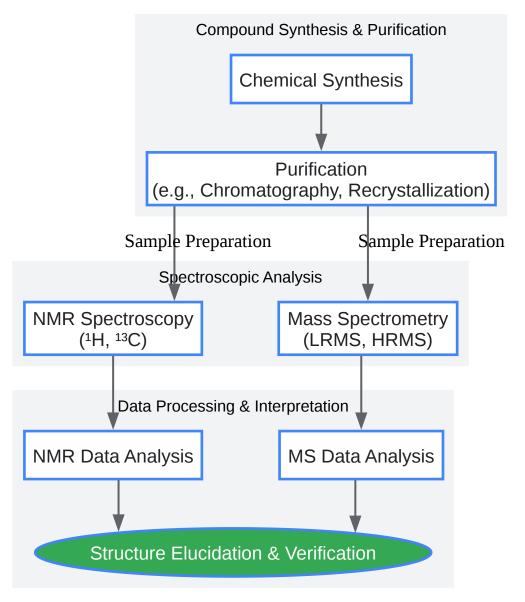
- Sample Preparation:
 - Prepare a dilute solution of the compound (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture thereof with water.
 - The solution should be filtered to remove any particulates.
- · Mass Analysis:
 - The sample solution is introduced into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
 - Mass spectra are acquired in positive or negative ion mode, depending on the nature of the analyte.
 - High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.



General Workflow for Spectroscopic Analysis



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This guide provides a framework for the spectroscopic analysis of **4-Cyano-3-methylisoquinoline** and its analogs. While specific data for the target compound remains elusive in the reviewed literature, the provided information on the related 3-methylisoquinoline and the general experimental protocols offer a solid foundation for researchers in their synthetic and analytical endeavors.



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References

- 1. 3-Methylisoquinoline | C10H9N | CID 14306 PubChem [pubchem.ncbi.nlm.nih.gov]
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